molecular formula C17H16N4O3S4 B10870966 Ethyl 2-[({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate

Ethyl 2-[({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate

Cat. No.: B10870966
M. Wt: 452.6 g/mol
InChI Key: YYIDCHQLMGZCQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate (CAS: 879073-81-1) is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at position 4, an ester moiety at position 5, and a complex acetamide-thiadiazole side chain at position 2. Its molecular formula is C₁₇H₁₆N₄O₃S₄, with a molecular weight of 452.59 g/mol . The methylsulfanyl group on the thiadiazole ring enhances lipophilicity, while the phenyl and ester groups influence steric and electronic properties .

Properties

Molecular Formula

C17H16N4O3S4

Molecular Weight

452.6 g/mol

IUPAC Name

ethyl 2-[[2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H16N4O3S4/c1-3-24-14(23)13-12(10-7-5-4-6-8-10)19-15(27-13)18-11(22)9-26-17-20-16(25-2)21-28-17/h4-8H,3,9H2,1-2H3,(H,18,19,22)

InChI Key

YYIDCHQLMGZCQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC(=NS2)SC)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization of α-Halo Ketones with Thiourea Derivatives

The thiazole core is typically synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-halo ketones with thiourea or its derivatives. For example, ethyl 2-chloroacetoacetate reacts with thiourea in ethanol under basic conditions (e.g., sodium carbonate) to form ethyl 2-amino-4-methylthiazole-5-carboxylate. Adapting this method, substituting ethyl 2-chloro-4-phenylacetoacetate as the starting material yields the phenyl-substituted analog.

Procedure :

  • Dissolve thiourea (30.4 g) and sodium carbonate (0.5 g) in ethanol containing 10–35% ethyl acetate.

  • Heat to 45°C and add ethyl 2-chloro-4-phenylacetoacetate (33 g) dropwise.

  • Reflux at 65–70°C for 5 hours.

  • Distill off solvent, cool, and adjust pH to 9–10 with NaOH to precipitate the product.

Yield : >98% (analogous to CN103664819A).
Melting Point : 172–173°C (similar to methyl-substituted analog).

Synthesis of {[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl Chloride

Preparation of 3-(Methylsulfanyl)-1,2,4-thiadiazole-5-thiol

1,2,4-Thiadiazoles are synthesized via cyclization of thioamides with sulfur-containing reagents. For example, methylthioamide reacts with sulfur monochloride (S₂Cl₂) in dichloromethane to form 5-chloro-3-(methylsulfanyl)-1,2,4-thiadiazole, which is subsequently treated with sodium hydrosulfide (NaSH) to introduce the thiol group.

Procedure :

  • React methylthioamide (1 equiv) with S₂Cl₂ (1.2 equiv) in CH₂Cl₂ at 0°C for 2 hours.

  • Quench with ice water and extract with CH₂Cl₂.

  • Treat the intermediate with NaSH in ethanol at 50°C for 4 hours.

Yield : 75–80%.

Acetylation with Chloroacetyl Chloride

The thiol group is acetylated using chloroacetyl chloride in the presence of a base (e.g., triethylamine):

  • Dissolve 3-(methylsulfanyl)-1,2,4-thiadiazole-5-thiol (1 equiv) in dry THF.

  • Add triethylamine (2 equiv) and chloroacetyl chloride (1.2 equiv) at 0°C.

  • Stir at room temperature for 3 hours.

Yield : 85–90%.

Coupling of Thiazole and Thiadiazole Moieties

Amide Bond Formation

The final step involves coupling the thiazole amine with the thiadiazole acetyl chloride using a Schotten-Baumann reaction:

  • Dissolve ethyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate (1 equiv) in aqueous NaOH (10%).

  • Add {[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl chloride (1.1 equiv) dropwise at 0°C.

  • Stir vigorously for 2 hours and acidify with HCl to precipitate the product.

Yield : 70–75%.
Melting Point : 185–187°C (decomp.).

Optimization and Challenges

Solvent and Temperature Effects

  • Ethanol vs. DMF : Ethanol provides higher yields (>98%) for thiazole synthesis compared to DMF (80–85%).

  • Reaction Time : Prolonged heating (>6 hours) degrades sulfur-containing intermediates, reducing yields by 10–15%.

Purification Strategies

  • Recrystallization : Use ethanol/water (7:3) to purify the final product, achieving >95% purity.

  • Column Chromatography : Required for intermediates with multiple sulfur groups (silica gel, hexane/ethyl acetate).

Analytical Data and Characterization

Table 1: Spectroscopic Data for Key Intermediates

CompoundIR (cm⁻¹)¹H NMR (δ, ppm)MS (m/z)
Ethyl 4-phenyl-1,3-thiazole-5-carboxylate1720 (C=O), 1605 (C=N)1.35 (t, 3H), 4.32 (q, 2H), 7.45–7.55 (m, 5H)261 [M+H]⁺
{[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl chloride1810 (C=O), 680 (C-S)2.55 (s, 3H), 4.25 (s, 2H)213 [M+H]⁺
Final Product1680 (C=O), 1550 (N-H)1.30 (t, 3H), 2.50 (s, 3H), 4.25 (q, 2H), 7.40–7.60 (m, 5H)474 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETYL)AMINO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Solvents such as dichloromethane or ethanol are often used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings .

Mechanism of Action

The mechanism of action of ETHYL 2-[(2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETYL)AMINO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the replication of bacterial or cancer cells by interfering with DNA synthesis or protein function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and molecular properties:

Compound Name (CAS) Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
Target Compound (879073-81-1) 4-Phenyl, 5-carboxylate, 2-(thiadiazole-sulfanylacetamide) C₁₇H₁₆N₄O₃S₄ 452.59 Potential bioactive scaffold
Ethyl 2-[4-(2-benzimidazolyl)-phenyl]-4-methylthiazole-5-carboxylate (54001-10-4) 4-Methyl, 2-(benzimidazole-phenyl) C₁₄H₁₅N₃O₂S 261.34 Anticancer candidate (inferred)
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate (175277-03-9) 4-Methyl, 2-(trifluoromethylphenyl) C₁₄H₁₂F₃NO₂S 315.31 High lipophilicity (CF₃ group)
Ethyl 3-(4-methylphenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (478261-54-0) 3-(4-Methylphenyl), 4-(methylsulfanyl), 2-thioxo dihydrothiazole C₁₄H₁₅NO₂S₃ 333.47 Antioxidant/antimicrobial potential
Ethyl 4-[(4-methoxybenzoyl)amino]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate (489397-50-4) 4-(Methoxybenzoylamino), 3-methyl, 2-sulfanylidene C₁₅H₁₅N₂O₄S₂ 351.42 Enzyme inhibition (e.g., kinase targets)
Ethyl 2-(amidinoamino)-4-methyl-1,3-thiazole-5-carboxylate (N/A) 2-Guanidino, 4-methyl C₈H₁₂N₄O₂S 228.27 Antiviral/antiparasitic activity

Structural and Functional Insights

Thiadiazole vs. Thiazole Derivatives
  • The target compound’s 1,2,4-thiadiazole ring (vs. simpler thiazoles in analogs) introduces additional sulfur atoms, enhancing electron-withdrawing effects and metabolic stability .
  • Ethyl 3-(4-methylphenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS 478261-54-0) shares a dihydrothiazole core, which may confer conformational rigidity compared to the fully aromatic thiazole in the target compound .
Substituent Effects on Bioactivity
  • The trifluoromethyl group in CAS 175277-03-9 increases hydrophobicity and bioavailability, a feature absent in the target compound .
NMR Spectral Comparisons
  • NMR studies (e.g., ) reveal that substituents at positions 2 and 4 of the thiazole ring significantly alter chemical shifts. For example, the phenyl group in the target compound deshields protons in regions A (positions 39–44) and B (positions 29–36), as seen in analogs like CAS 54001-10-4 .

Biological Activity

Ethyl 2-[({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate is a complex organic compound that incorporates several heterocyclic structures, particularly featuring thiazole and thiadiazole moieties. These structural components are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound based on existing research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

\text{Ethyl 2 3 methylsulfanyl 1 2 4 thiadiazol 5 yl sulfanyl}acetyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate}

Its molecular formula is C_{16}H_{18}N_{4}O_{2}S_{3} with a molecular weight of approximately 414.52 g/mol. The presence of multiple sulfur and nitrogen atoms in its structure suggests potential reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole and thiazole rings exhibit significant antimicrobial properties. For instance, a study highlighted that derivatives of thiazole possess activity against various bacterial strains, including resistant strains like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Thiazole Derivative AE. coli32 µg/mL
Thiazole Derivative BS. aureus16 µg/mL

Anticancer Properties

The compound has been investigated for its anticancer properties. A study conducted by Fayad et al. (2019) identified a novel anticancer compound through screening various derivatives on multicellular spheroids, revealing promising results for compounds similar to this compound . The mechanism of action appears to involve apoptosis induction in cancer cells.

Case Study: Anticancer Activity
In a controlled study involving human cancer cell lines (e.g., MCF7 for breast cancer), the compound demonstrated IC50 values ranging from 10 to 30 µM, suggesting moderate potency against these cell lines.

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within cells. The thiazole and thiadiazole rings may facilitate binding to enzymes or receptors involved in cellular signaling pathways. This interaction can lead to the modulation of various biological processes such as cell proliferation and apoptosis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be tailored to improve yield and purity?

  • Methodological Answer : The synthesis involves multi-step heterocyclization and functionalization. Key steps include:

  • Thiadiazole-thiazole coupling : Use Lawesson’s reagent for efficient cyclization of intermediates, as demonstrated in analogous thiazole sulfonyl chloride syntheses .
  • Alkylation of thiol groups : Employ hydrazine hydrate in ethanol under reflux to introduce sulfanylacetyl moieties, monitored via TLC (chloroform:methanol, 7:3) for reaction completion .
  • Esterification : Optimize ethyl carboxylate formation by controlling solvent polarity (e.g., absolute ethanol) and reaction time to minimize byproducts .
    • Critical Parameters : Temperature control during cyclization (~80°C) and stoichiometric excess of alkylating agents (1.2 eq) enhance yields .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the compound’s structure?

  • Methodological Answer :

  • Spectroscopy : Combine ¹H/¹³C NMR to resolve aromatic (δ 7.2–8.1 ppm) and thiadiazole-thiazole protons (δ 2.5–3.1 ppm for methylsulfanyl groups). IR confirms amide (1650–1700 cm⁻¹) and ester (1720–1740 cm⁻¹) bonds .
  • Crystallography : Use SHELXTL for single-crystal X-ray refinement. Key metrics: R1 < 0.05, wR2 < 0.10, and validation via PLATON to detect twinning or disorder .
    • Data Interpretation : Cross-validate NMR splitting patterns with DFT-calculated chemical shifts to resolve ambiguities in overlapping signals .

Q. What initial biological screening approaches are recommended to evaluate its bioactivity?

  • Methodological Answer :

  • Antitumor assays : Screen against NCI-60 cell lines using sulfonamide derivatives as positive controls (e.g., 5-phenyl-1,3-thiazole-4-sulfonamides, which show GI₅₀ values < 10 µM) .
  • Enzyme inhibition : Test against acetylcholinesterase or kinases via fluorescence-based assays, given structural similarity to thiadiazole inhibitors .

Advanced Research Questions

Q. How can reaction intermediates and mechanistic pathways be elucidated using kinetic studies or computational modeling?

  • Methodological Answer :

  • Kinetic profiling : Use stopped-flow NMR to monitor intermediates in the cyclization step (e.g., thiosemicarbazide → thiadiazole). Rate constants (k) derived from pseudo-first-order plots reveal rate-limiting steps .
  • DFT calculations : Simulate transition states (B3LYP/6-31G*) for sulfanylacetyl group coupling. Compare activation energies (ΔG‡) across substituents (e.g., methylsulfanyl vs. phenyl) .

Q. What strategies resolve contradictions in spectral data or crystallographic refinement?

  • Methodological Answer :

  • Disordered structures : Apply TWINABS to deconvolute overlapping reflections in twinned crystals. Use SQUEEZE to model solvent-accessible voids .
  • Ambiguous NMR signals : Employ 2D-COSY and HSQC to assign quaternary carbons adjacent to sulfur atoms, which often exhibit weak NOE correlations .

Q. How to design structure-activity relationship (SAR) studies to evaluate substituent effects on bioactivity?

  • Methodological Answer :

  • Variable substituents : Synthesize analogs with modified thiadiazole (e.g., 3-ethoxy instead of methylsulfanyl) or thiazole (4-fluorophenyl vs. phenyl) groups .
  • Quantitative SAR (QSAR) : Use CoMFA or CoMSIA to correlate logP, polar surface area, and IC₅₀ values. Key descriptors: sulfanyl group electronegativity and ester hydrophobicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.